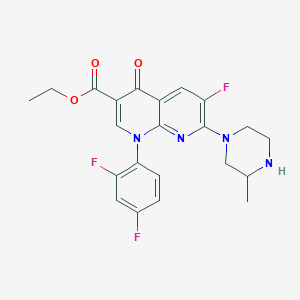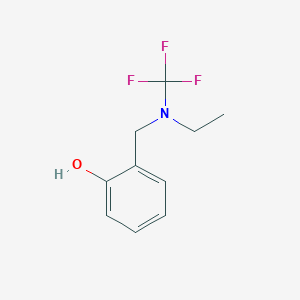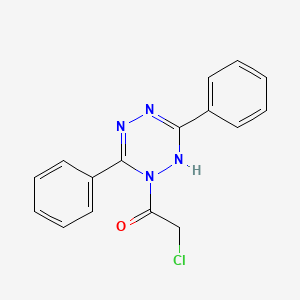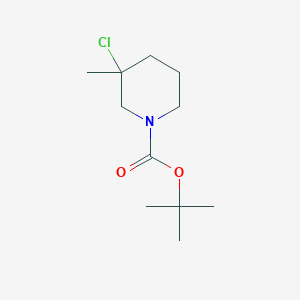
tert-Butyl 3-chloro-3-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-chloro-3-methylpiperidine-1-carboxylate: is an organic compound with the molecular formula C11H20ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butyl group and the chloro and methyl substituents on the piperidine ring contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-chloro-3-methylpiperidine-1-carboxylate typically involves the reaction of 3-chloro-3-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-chloro-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated or demethylated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include tert-butyl 3-azido-3-methylpiperidine-1-carboxylate or tert-butyl 3-thiocyanato-3-methylpiperidine-1-carboxylate.
Oxidation Reactions: Products include tert-butyl 3-chloro-3-methylpiperidine-1-oxide.
Reduction Reactions: Products include tert-butyl 3-methylpiperidine-1-carboxylate.
Aplicaciones Científicas De Investigación
tert-Butyl 3-chloro-3-methylpiperidine-1-carboxylate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with biological macromolecules.
Medicine: It is investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-chloro-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and the chloro and methyl substituents influence its binding affinity and selectivity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context.
Comparación Con Compuestos Similares
- tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
- tert-Butyl 3-azido-3-methylpiperidine-1-carboxylate
- tert-Butyl 3-methoxypyrrolidine-1-carboxylate
Comparison: tert-Butyl 3-chloro-3-methylpiperidine-1-carboxylate is unique due to the presence of the chloro group, which imparts distinct reactivity and chemical properties. Compared to its analogs, it may exhibit different biological activities and synthetic utility, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H20ClNO2 |
|---|---|
Peso molecular |
233.73 g/mol |
Nombre IUPAC |
tert-butyl 3-chloro-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20ClNO2/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13/h5-8H2,1-4H3 |
Clave InChI |
CPCIPRVESPYVKO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCN(C1)C(=O)OC(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




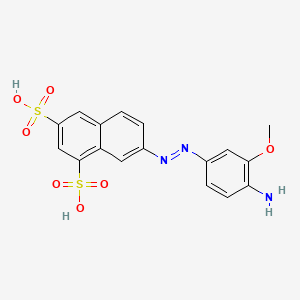
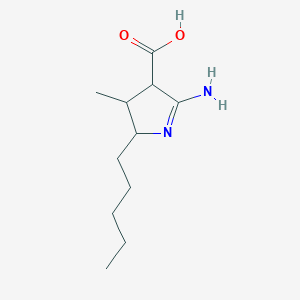
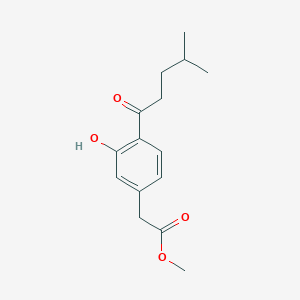

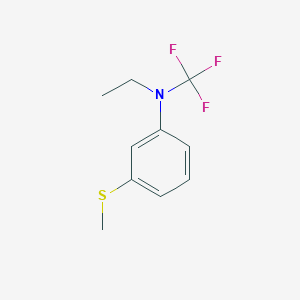

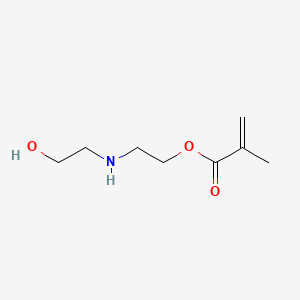
![2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13952400.png)
